5,8-Dichloro-2-methylquinolin-4-ol
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Overview
Description
5,8-Dichloro-2-methylquinolin-4-ol is a quinoline derivative known for its diverse applications in medicinal chemistry and other scientific fields. This compound is characterized by the presence of chlorine atoms at the 5th and 8th positions, a methyl group at the 2nd position, and a hydroxyl group at the 4th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-2-methylquinolin-4-ol typically involves the chlorination of 2-methylquinolin-4-ol. One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloro-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: 5,8-Dichloro-2-methylquinolin-4-one.
Reduction: 5,8-Dichloro-2-methylquinolin-4-amine.
Substitution: 5,8-Dichloro-2-methylquinolin-4-alkoxy derivatives.
Scientific Research Applications
5,8-Dichloro-2-methylquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dichloro-2-methylquinolin-4-ol involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of bacterial DNA by targeting DNA gyrase and topoisomerase IV. In anticancer research, it induces apoptosis in cancer cells by disrupting mitochondrial functions and altering the levels of mitochondrial-related proteins .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Another quinoline derivative with similar antimicrobial properties.
5,7-Dibromo-2-methylquinolin-8-ol: Exhibits higher cytotoxicity towards certain cancer cell lines compared to 5,8-Dichloro-2-methylquinolin-4-ol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
5,8-dichloro-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-4-8(14)9-6(11)2-3-7(12)10(9)13-5/h2-4H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRYYBYRGBLMKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=CC(=C2N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300467 |
Source
|
Record name | 5,8-dichloro-2-methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447-40-1 |
Source
|
Record name | NSC137128 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,8-dichloro-2-methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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